Cas no 2228288-66-0 (3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol)

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol is a synthetic organic compound known for its unique structure and potential applications. It features a pyrrolidin-3-ylmethyl group and a dimethylamino-substituted pyridine ring, which contribute to its bioactivity and selectivity. This compound exhibits notable stability and solubility in various organic solvents, making it suitable for complex chemical syntheses and research applications. Its multifunctional nature and structural diversity provide opportunities for exploring various biological and pharmacological interactions.
3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol structure
2228288-66-0 structure
商品名:3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol
CAS番号:2228288-66-0
MF:C12H19N3O
メガワット:221.298762559891
CID:6423194
PubChem ID:165682464

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol
    • 2228288-66-0
    • 3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
    • EN300-1761969
    • インチ: 1S/C12H19N3O/c1-15(2)11-4-3-10(8-14-11)7-12(16)5-6-13-9-12/h3-4,8,13,16H,5-7,9H2,1-2H3
    • InChIKey: HTNJGSLVGGRMED-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2C=NC(=CC=2)N(C)C)CNCC1

計算された属性

  • せいみつぶんしりょう: 221.152812238g/mol
  • どういたいしつりょう: 221.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761969-10.0g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
10g
$5037.0 2023-06-03
Enamine
EN300-1761969-10g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
10g
$5037.0 2023-09-20
Enamine
EN300-1761969-1.0g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
1g
$1172.0 2023-06-03
Enamine
EN300-1761969-5.0g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
5g
$3396.0 2023-06-03
Enamine
EN300-1761969-0.5g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
0.5g
$1124.0 2023-09-20
Enamine
EN300-1761969-1g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
1g
$1172.0 2023-09-20
Enamine
EN300-1761969-5g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
5g
$3396.0 2023-09-20
Enamine
EN300-1761969-0.25g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
0.25g
$1078.0 2023-09-20
Enamine
EN300-1761969-0.05g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
0.05g
$983.0 2023-09-20
Enamine
EN300-1761969-0.1g
3-{[6-(dimethylamino)pyridin-3-yl]methyl}pyrrolidin-3-ol
2228288-66-0
0.1g
$1031.0 2023-09-20

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol 関連文献

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-olに関する追加情報

Introduction to 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol (CAS No: 2228288-66-0)

3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its Chemical Abstracts Service Number (CAS No) 2228288-66-0, represents a novel molecular structure with potential applications in drug discovery and therapeutic development. The intricate architecture of this molecule, featuring a pyrrolidin-3-ol core linked to a 6-(dimethylamino)pyridine moiety, suggests a unique set of chemical and biological properties that make it an intriguing subject for further investigation.

The pyrrolidin-3-ol moiety is a prominent feature in many bioactive molecules, known for its ability to enhance solubility and interact with biological targets. This structural component contributes to the compound's potential pharmacological activity by facilitating binding to specific receptors or enzymes. In contrast, the 6-(dimethylamino)pyridine group introduces a basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions, further modulating the compound's reactivity and binding affinity. The combination of these two functional groups creates a versatile scaffold that can be modified to explore various pharmacological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The three-dimensional structure of 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol has been computationally analyzed to identify potential binding pockets and interaction sites within biological targets. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes or receptors involved in critical cellular processes. For instance, preliminary simulations indicate that the dimethylamino group could interact with acidic residues in enzyme active sites, potentially disrupting catalytic activity.

The synthesis of 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol presents a challenge due to the complexity of its molecular framework. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to establish the necessary carbon-carbon bonds. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at multiple sites within the molecule. These advancements in synthetic chemistry have not only improved yield but also enhanced the purity of the final product.

In vitro studies have begun to elucidate the pharmacological profile of 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol. Initial experiments have focused on assessing its interaction with model enzymes and receptors relevant to various diseases. For example, researchers have investigated its potential as an inhibitor of kinases, which are frequently dysregulated in cancer cells. The presence of both the pyrrolidin-3-ol and 6-(dimethylamino)pyridine moieties suggests that this compound may disrupt signaling pathways by competing with natural substrates or modulating enzyme conformation. Furthermore, its ability to cross the blood-brain barrier has been explored, making it a candidate for treating neurological disorders.

The chemical stability of 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol under various conditions has also been evaluated. Studies indicate that the compound exhibits good stability in aqueous solutions at physiological pH, suggesting its suitability for formulation into drug products such as oral tablets or injectable solutions. Additionally, its resistance to degradation by common metabolic enzymes has been observed, which could prolong its bioavailability and enhance therapeutic efficacy. These properties make it an attractive candidate for further development into a lead compound for new pharmaceuticals.

As research progresses, additional derivatives of 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol are being synthesized to optimize its pharmacological properties. By modifying specific functional groups or introducing new substituents, scientists aim to enhance potency, selectivity, and pharmacokinetic profiles. For instance, replacing the dimethylamino group with other basic nitrogen-containing moieties could alter binding interactions without significantly compromising activity. Such modifications are guided by structure-based drug design principles, leveraging computational tools to predict how changes in molecular structure will impact biological function.

The potential therapeutic applications of 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol are diverse and span multiple disease areas. Beyond cancer treatment, this compound shows promise in addressing inflammatory disorders by modulating immune responses through interaction with cytokine receptors or signaling pathways. Moreover, its ability to inhibit protein-protein interactions has led researchers to explore its potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The multifaceted nature of this molecule underscores its versatility as a pharmacological tool.

Future research directions include exploring the compound's mechanism of action at a molecular level through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods will provide detailed insights into how 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol interacts with biological targets and how these interactions lead to therapeutic effects. Additionally, preclinical studies involving animal models will be essential for assessing toxicity profiles and optimizing dosing regimens before human clinical trials can commence.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin--ol (CAS No: 2228288--66--0). Machine learning algorithms have been trained on vast datasets of chemical structures and biological activities to predict novel compounds with desired properties. These AI-driven approaches have complemented traditional experimental methods by rapidly screening large libraries of molecules for potential hits. As a result, researchers can now focus their efforts on synthesizing and testing compounds that show high predictive promise.

In conclusion, the exploration of cas no2228288660, represents an exciting advancement in pharmaceutical chemistry with far-reaching implications for medicine.
Its complex structure,






























the interplay between functional groups,
and
its predicted biological activities make it
a valuable asset in ongoing drug development efforts. Future studies will continue
to unravel its full potential,doors
to novel treatments across various disease states. The synergy between synthetic chemistry,this one will remain at forefront
of medicinal innovation.

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